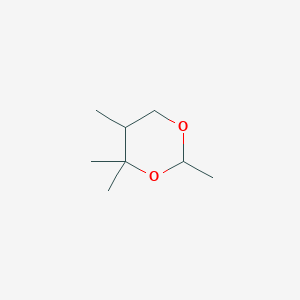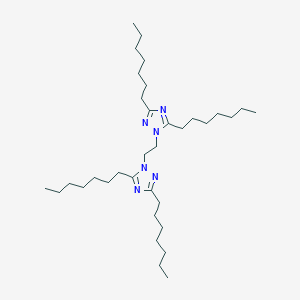
1,1'-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) is a synthetic organic compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) typically involves the reaction of ethane-1,2-diamine with 3,5-diheptyl-1H-1,2,4-triazole under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an antimicrobial or antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases. Its triazole ring is known to exhibit pharmacological activity, making it a promising candidate for drug discovery.
Industry: In industrial applications, the compound is used as an additive in materials science. Its properties can enhance the performance of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1’-(Ethane-1,2-diyl)bis(3,5-diheptyl-1H-1,2,4-triazole) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(3,5-dimethyl-1H-1,2,4-triazole): This compound has shorter alkyl chains compared to the diheptyl derivative, which may affect its solubility and reactivity.
1,1’-(Ethane-1,2-diyl)bis(3,5-dipropyl-1H-1,2,4-triazole): The dipropyl derivative has intermediate alkyl chain length, offering different physical and chemical properties.
1,1’-(Ethane-1,2-diyl)bis(3,5-dibutyl-1H-1,2,4-triazole): The dibutyl derivative provides a balance between the diheptyl and dimethyl derivatives in terms of chain length and properties.
Propriétés
Numéro CAS |
63439-02-1 |
|---|---|
Formule moléculaire |
C34H64N6 |
Poids moléculaire |
556.9 g/mol |
Nom IUPAC |
1-[2-(3,5-diheptyl-1,2,4-triazol-1-yl)ethyl]-3,5-diheptyl-1,2,4-triazole |
InChI |
InChI=1S/C34H64N6/c1-5-9-13-17-21-25-31-35-33(27-23-19-15-11-7-3)39(37-31)29-30-40-34(28-24-20-16-12-8-4)36-32(38-40)26-22-18-14-10-6-2/h5-30H2,1-4H3 |
Clé InChI |
IXRQNYHHFPTZMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NN(C(=N1)CCCCCCC)CCN2C(=NC(=N2)CCCCCCC)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


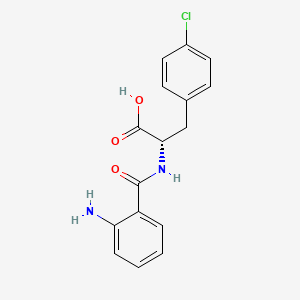
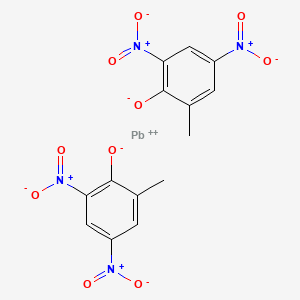
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)

![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
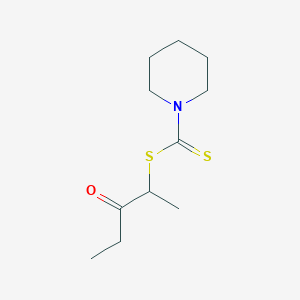
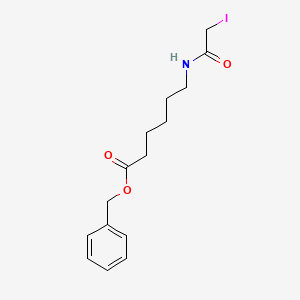
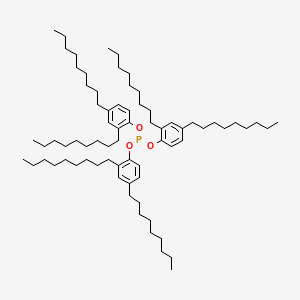

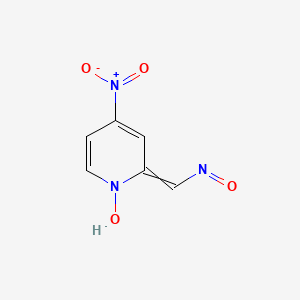
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
